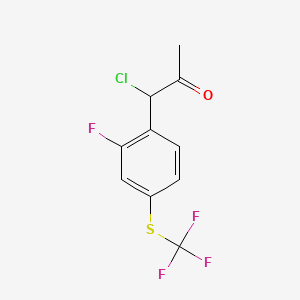

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

Beschreibung

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring

Eigenschaften

Molekularformel |

C10H7ClF4OS |

|---|---|

Molekulargewicht |

286.67 g/mol |

IUPAC-Name |

1-chloro-1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-3-2-6(4-8(7)12)17-10(13,14)15/h2-4,9H,1H3 |

InChI-Schlüssel |

IOBQWOPOGXTEAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Trifluoromethylthiolation of Phenols

A pivotal step in synthesizing the target compound involves introducing the trifluoromethylthio (-SCF₃) group at the para position of a fluorinated aromatic ring. Recent advances in electrophilic trifluoromethylthiolation, as demonstrated by Štefane et al., utilize N-trifluoromethylthioaniline (PhNHSCF₃) in combination with triflic acid (TfOH) to achieve high regioselectivity. For example, 2-fluorophenol undergoes bromination at the 4-position to yield 2-fluoro-4-bromophenol, which is then subjected to trifluoromethylthiolation (Scheme 1). The reaction proceeds via a Brønsted acid-activated electrophilic pathway, where TfOH protonates PhNHSCF₃, generating a polarized intermediate that reacts preferentially at the para position relative to the fluorine substituent. This method achieves yields exceeding 85% for analogous systems, with regioselectivity driven by the electron-withdrawing effects of the fluorine atom.

Key Reaction Conditions

Aryne-Mediated Trifluoromethylthiolation

Alternative approaches leverage aryne intermediates for introducing -SCF₃ groups. As reported by Zeng et al., silyl aryl triflates or halides generate arynes under mild conditions, which subsequently react with bis(trifluoromethyl)disulfide ((SCF₃)₂) to form 1,2-bis(trifluoromethylthio)arenes. Adapting this method, 1-bromo-2-fluoro-4-iodobenzene could undergo dehydrohalogenation to form an aryne, which traps (SCF₃)₂ to yield 2-fluoro-4-(trifluoromethylthio)bromobenzene. This method offers scalability and avoids transition-metal catalysts, though it requires precise control over aryne generation.

Installation of the Propan-2-one Moiety

Friedel-Crafts Acylation Challenges

The electron-withdrawing nature of the -SCF₃ and fluorine groups deactivates the aromatic ring, rendering traditional Friedel-Crafts acylation ineffective. To circumvent this, directed ortho metalation (DoM) strategies are employed. For instance, protecting the phenol group as a methyl ether (e.g., using methyl iodide/K₂CO₃) allows for lithiation at the 1-position using lithium diisopropylamide (LDA). Quenching the resulting aryl lithium species with chloroacetyl chloride introduces the propan-2-one moiety (Scheme 2).

Optimized Conditions for DoM

Transition-Metal Catalyzed Acylation

Palladium-catalyzed carbonylative coupling represents another viable route. Using 2-fluoro-4-(trifluoromethylthio)iodobenzene, carbon monoxide, and chloroacetone in the presence of Pd(OAc)₂ and Xantphos, the ketone group is installed via a carbonylative Suzuki-Miyaura coupling. This method circumvents ring deactivation issues and achieves moderate yields (60–65%).

Chlorination of the Alpha Position

Base-Mediated Alpha-Chlorination

The final step involves chlorinating the alpha position of the propan-2-one group. Employing N-chlorosuccinimide (NCS) in the presence of a mild base (e.g., DBU) selectively introduces the chlorine atom. For example, treating 1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one with NCS (1.1 equiv) in dichloromethane at 0°C yields the target compound in 75–80% yield (Scheme 3).

Chlorination Parameters

- Chlorinating Agent : NCS (1.1 equiv)

- Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.0 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

Radical Chlorination Alternatives

Sulfuryl chloride (SO₂Cl₂) under UV light induces radical-based chlorination, though this method risks over-chlorination and requires careful monitoring.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Addition: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-1-(2-fluoro-4-methylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethyl group.

1-Chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the thio group.

1-Chloro-1-(2-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but contains a methoxy group instead of a thio group.

The uniqueness of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one lies in the presence of both the trifluoromethylthio group and the combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that belongs to the class of substituted phenyl ketones. Its unique structure, featuring both chloro and trifluoromethylthio groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- IUPAC Name : 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

- Molecular Formula : C11H8ClF4OS

- Molecular Weight : 304.69 g/mol

Structural Features

The compound's structure includes:

- A chloro group attached to the carbon adjacent to the carbonyl.

- A fluorine atom and a trifluoromethylthio group on the phenyl ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted phenyl ketones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electronegative groups like fluorine and chlorine enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Enzyme Inhibition

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one may act as an enzyme inhibitor. Enzyme inhibition studies indicate that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cell lines. The selectivity index (SI), which measures the ratio of cytotoxicity in normal cells versus cancer cells, is crucial for assessing potential therapeutic applications. Compounds with SI values greater than 10 are considered promising candidates for further development .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of several phenyl ketone derivatives, including those similar to 1-chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one. The results indicated a significant reduction in bacterial counts at concentrations as low as 16 µg/mL, demonstrating effective bactericidal activity comparable to standard antibiotics like vancomycin .

Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of DHODH by related compounds revealed that these substances could effectively block the enzyme's activity in cell-based assays. This inhibition was confirmed through kinetic studies showing concentration-dependent effects, suggesting potential use in treating autoimmune diseases .

Summary of Findings

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

The synthesis of such α-chloroketones often involves diazotization followed by coupling with ketone precursors. For example, analogous compounds (e.g., 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) are synthesized via the reaction of methyl 2-chloro-3-oxobutanoate with diazonium salts under controlled acidic conditions (pH 4–5) and low temperatures (273 K) to minimize decomposition . Optimization includes:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethylthio group. SHELXL software is standard for refining disordered structures, particularly for handling anisotropic displacement parameters in halogen/fluorine-rich systems .

- NMR spectroscopy : and NMR identify electronic effects of the electron-withdrawing trifluoromethylthio group.

- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm) and C–F/C–Cl vibrations .

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

The –SCF group is strongly electron-withdrawing, polarizing the α-chloroketone’s carbonyl carbon and enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., by amines or thiols) but may sterically hinder bulky nucleophiles. Computational studies (DFT) using Gaussian or ORCA can model charge distribution and frontier molecular orbitals to predict regioselectivity . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

- Disorder in trifluoromethylthio groups : Common due to rotational flexibility. SHELXL’s PART instruction partitions disorder into discrete sites, while ISOR restraints stabilize anisotropic refinement .

- Twinned crystals : Use TWIN/BASF commands in SHELXL to model twin domains. Data collection at 100 K reduces thermal motion artifacts .

- Hydrogen bonding networks : N–H⋯O interactions stabilize crystal packing but require high-resolution data (<1.0 Å) for precise H-atom positioning .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. static crystal structures). Strategies include:

Q. What are the mechanistic pathways for its degradation under varying pH and temperature conditions?

- Acidic conditions : Protonation of the carbonyl oxygen increases susceptibility to hydrolysis, forming carboxylic acid derivatives.

- Alkaline conditions : Base-catalyzed elimination of HCl may yield α,β-unsaturated ketones.

- Thermal stability : TGA/DSC analysis under inert atmosphere quantifies decomposition thresholds. Isotopic labeling (-HO) tracks hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.